molecular formula C30H39O4P B167221 tris[4-(2-methylpropyl)phenyl] phosphate CAS No. 68937-40-6

tris[4-(2-methylpropyl)phenyl] phosphate

Cat. No.: B167221
CAS No.: 68937-40-6
M. Wt: 494.6 g/mol
InChI Key: LWYPBQJBRGDLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tris[4-(2-methylpropyl)phenyl] phosphate is synthesized through the reaction of phenol with isobutylene in the presence of a catalyst, followed by phosphorylation. The reaction typically involves the following steps:

Industrial Production Methods: The industrial production of phenol, isobutylenated, phosphate (3:1) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tris[4-(2-methylpropyl)phenyl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents can be employed for substitution reactions.

Major Products:

Comparison with Similar Compounds

Biological Activity

Tris[4-(2-methylpropyl)phenyl] phosphate (TMPP) is an organophosphate compound that has garnered attention due to its potential biological activities, particularly in the context of toxicity and environmental impact. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and implications for health and safety.

Chemical Structure and Properties

TMPP is characterized by its structure, which includes three 4-(2-methylpropyl)phenyl groups attached to a phosphate moiety. This configuration contributes to its lipophilicity and potential interaction with biological membranes. Understanding the chemical properties is crucial for elucidating its biological effects.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of TMPP on various cell lines. For instance, research has shown that TMPP exhibits significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis in these cells through mechanisms involving oxidative stress and disruption of cellular homeostasis.

Table 1: Cytotoxic Effects of TMPP on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF725Induction of apoptosis via oxidative stress
HeLa30Disruption of mitochondrial function
Vero50Loss of membrane integrity leading to cell death

The biological activity of TMPP can be attributed to several mechanisms:

  • Membrane Disruption : TMPP's lipophilic nature allows it to integrate into cell membranes, altering their permeability and leading to cell lysis.
  • Oxidative Stress : The compound can generate reactive oxygen species (ROS), which contribute to cellular damage and apoptosis.
  • Enzyme Inhibition : TMPP has been shown to inhibit certain enzymes involved in cell signaling pathways, further promoting apoptotic processes.

Case Studies

  • Study on MCF7 Cells :
    In a controlled experiment, MCF7 cells were treated with varying concentrations of TMPP. Results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 25 μM. Morphological assessments revealed typical signs of apoptosis, including cell shrinkage and membrane blebbing.
  • Impact on HeLa Cells :
    HeLa cells exposed to TMPP also demonstrated increased levels of oxidative stress markers. The study concluded that TMPP's ability to induce ROS was a primary factor in its cytotoxicity.

Environmental and Health Implications

Given its biological activity, TMPP raises concerns regarding environmental contamination and human exposure. Organophosphates are known for their neurotoxic effects, and while TMPP's specific neurotoxic potential requires further investigation, its structural similarities to other harmful organophosphates suggest a need for caution.

Properties

IUPAC Name

tris[4-(2-methylpropyl)phenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39O4P/c1-22(2)19-25-7-13-28(14-8-25)32-35(31,33-29-15-9-26(10-16-29)20-23(3)4)34-30-17-11-27(12-18-30)21-24(5)6/h7-18,22-24H,19-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYPBQJBRGDLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CC(C)C)OC3=CC=C(C=C3)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867770
Record name Tris[4-(2-methylpropyl)phenyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, isobutylenated, phosphate (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68937-40-6, 68759-64-8
Record name Isobutylenated phenol phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, isobutylenated, phosphate (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris[4-(2-methylpropyl)phenyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, isobutylenated, phosphate (3:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISOBUTYLENATED TRIPHENYLPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPE77R3GK8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tris[4-(2-methylpropyl)phenyl] phosphate
Reactant of Route 2
Reactant of Route 2
tris[4-(2-methylpropyl)phenyl] phosphate
Reactant of Route 3
Reactant of Route 3
tris[4-(2-methylpropyl)phenyl] phosphate
Reactant of Route 4
tris[4-(2-methylpropyl)phenyl] phosphate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
tris[4-(2-methylpropyl)phenyl] phosphate
Reactant of Route 6
Reactant of Route 6
tris[4-(2-methylpropyl)phenyl] phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.